

A Comparative Analysis of Larazotide Acetate and ZED1227 for Celiac Disease Therapy

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An objective guide for researchers and drug development professionals on two distinct therapeutic strategies targeting celiac disease.

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The only current management is a strict, lifelong gluten-free diet (GFD), which is often challenging to maintain and may not lead to complete symptomatic or histological recovery. This has spurred the development of non-dietary pharmacological therapies. This guide provides a detailed comparison of two leading candidates that employ different mechanisms of action: Larazotide acetate, a tight junction regulator, and ZED1227, a tissue transglutaminase 2 (tTG2) inhibitor.

Mechanism of Action

The two compounds intervene at different points in the pathogenesis of celiac disease. Larazotide acetate acts as a barrier-enhancing agent in the intestinal lumen, while ZED1227 works within the lamina propria to inhibit a critical enzymatic step in the immune activation cascade.

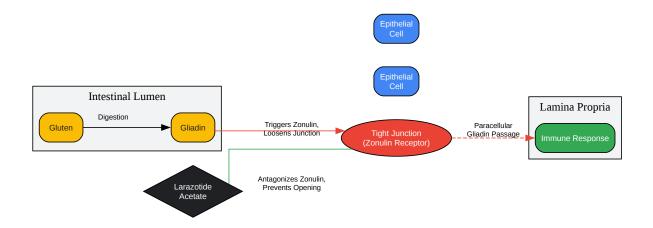
Larazotide Acetate: The Tight Junction Regulator

Larazotide acetate is a synthetic, locally acting, eight-amino acid oral peptide designed to prevent the opening of intestinal tight junctions.[1][2] In celiac disease, gluten peptides trigger the release of zonulin, a protein that loosens the tight junctions between intestinal epithelial cells.[3] This increases intestinal permeability, allowing immunogenic gluten fragments (like



gliadin) to pass from the lumen into the lamina propria, where they initiate an inflammatory response.[1][3]

Larazotide acetate acts as a zonulin antagonist, preventing this permeability increase.[2] By promoting tight junction assembly and rearranging the actin cytoskeleton, it helps maintain the integrity of the epithelial barrier, thereby blocking the initial step of the inflammatory cascade.[1] [4][5]



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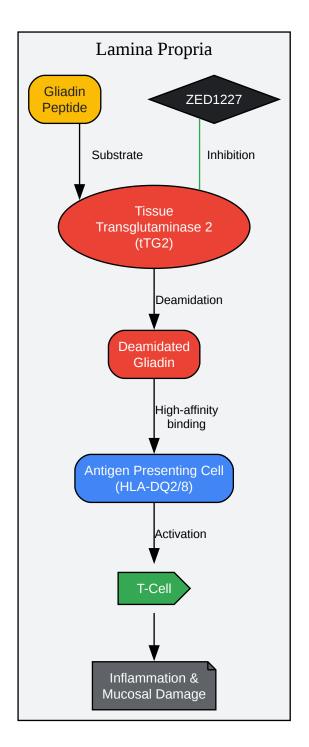
Caption: Larazotide acetate's mechanism of action.

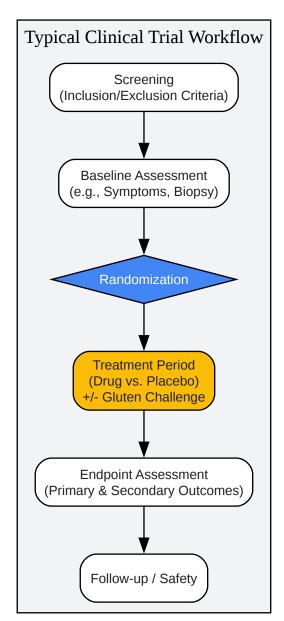
ZED1227: The Transglutaminase 2 Inhibitor

ZED1227 is a selective, small-molecule oral inhibitor of tissue transglutaminase 2 (tTG2).[6][7] The tTG2 enzyme is central to the pathogenesis of celiac disease.[7][8] Once gliadin peptides cross the epithelial barrier, tTG2 in the lamina propria modifies them through a process called deamidation.[9][10][11] This deamidation significantly increases the affinity of gliadin peptides for Human Leukocyte Antigen (HLA)-DQ2/DQ8 molecules on antigen-presenting cells.[7] This enhanced binding triggers a robust pro-inflammatory T-cell response, leading to mucosal damage, villous atrophy, and crypt hyperplasia.[7][8]



ZED1227 works by forming a stable, covalent bond with the active site of tTG2, effectively blocking its enzymatic activity.[6][7] By preventing gliadin deamidation, ZED1227 stops the potentiation of the immune response, thereby protecting the intestinal mucosa from inflammatory damage.[8][9][12]





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